Cas no 903798-45-8 (N-(1-cyanocyclopentyl)-2-{[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
![N-(1-cyanocyclopentyl)-2-{[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamide structure](https://ja.kuujia.com/scimg/cas/903798-45-8x500.png)
N-(1-cyanocyclopentyl)-2-{[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamide 化学的及び物理的性質
名前と識別子
-
- N-(1-cyanocyclopentyl)-2-{[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- AKOS017012956
- EN300-26687981
- Z104319872
- 903798-45-8
-
- インチ: 1S/C17H19N5O2S/c1-24-13-6-4-12(5-7-13)15-19-16(22-21-15)25-10-14(23)20-17(11-18)8-2-3-9-17/h4-7H,2-3,8-10H2,1H3,(H,20,23)(H,19,21,22)
- InChIKey: QWAUSZCSYFSEFQ-UHFFFAOYSA-N
- SMILES: S(C1=NNC(C2C=CC(=CC=2)OC)=N1)CC(NC1(C#N)CCCC1)=O
計算された属性
- 精确分子量: 357.12594604g/mol
- 同位素质量: 357.12594604g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 25
- 回転可能化学結合数: 6
- 複雑さ: 508
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.7
- トポロジー分子極性表面積: 129Ų
N-(1-cyanocyclopentyl)-2-{[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26687981-0.05g |
903798-45-8 | 90% | 0.05g |
$212.0 | 2023-09-11 | ||
Enamine | EN300-26688016-0.05g |
N-(1-cyanocyclopentyl)-2-{[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
903798-45-8 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(1-cyanocyclopentyl)-2-{[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamide 関連文献
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
10. 3D walnut-shaped TiO2/RGO/MoO2@Mo electrode exhibiting extraordinary supercapacitor performance†Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
N-(1-cyanocyclopentyl)-2-{[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamideに関する追加情報
Professional Introduction to Compound with CAS No. 903798-45-8 and Product Name: N-(1-cyanocyclopentyl)-2-{[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Compound with the CAS number 903798-45-8 and the product name N-(1-cyanocyclopentyl)-2-{[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential therapeutic applications. The molecular framework of this compound incorporates a cyclopentyl moiety linked to a cyano group, which is further connected to an acetamide backbone. Additionally, the presence of a sulfanyl group attached to a 1H-1,2,4-triazole ring enhances its chemical reactivity and biological activity. Such structural motifs are increasingly being explored in the development of novel bioactive molecules.
The significance of this compound lies in its potential as a pharmacophore in drug discovery. The 1-cyanocyclopentyl group not only contributes to the overall stability of the molecule but also serves as a versatile handle for further chemical modifications. This feature is particularly valuable in medicinal chemistry, where modularity and adaptability are key principles in designing molecules with enhanced pharmacological profiles. The incorporation of a 5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl sulfanyl moiety introduces additional layers of complexity, which can influence both the solubility and binding affinity of the compound towards biological targets.
Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of such compounds. Molecular docking studies have suggested that this compound may exhibit inhibitory properties against various enzymes and receptors relevant to inflammatory and metabolic diseases. The sulfanyl group, in particular, has been identified as a critical pharmacophoric element in several drug candidates that have shown promise in preclinical studies. Its ability to form hydrogen bonds and interact with hydrophobic pockets makes it an attractive feature for designing molecules with improved binding affinity.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques such as transition-metal catalysis has been instrumental in achieving the desired molecular architecture efficiently. For instance, palladium-catalyzed cross-coupling reactions have been employed to construct the triazole ring, while nucleophilic substitution reactions have been utilized to introduce the sulfanyl group. These methodologies align with contemporary trends in synthetic organic chemistry, emphasizing green chemistry principles and atom economy.
In the realm of medicinal chemistry, the exploration of heterocyclic compounds remains a cornerstone due to their diverse biological activities. The 1H-1,2,4-triazole scaffold is particularly noteworthy for its presence in numerous FDA-approved drugs, owing to its ability to modulate enzyme function and receptor activity. In this context, N-(1-cyanocyclopentyl)-2-{[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamide stands out as a promising candidate for further investigation. Its unique combination of structural elements suggests potential applications in treating conditions such as pain syndromes and neurodegenerative disorders.
The role of computational modeling in drug discovery cannot be overstated. Advanced software tools now allow researchers to predict not only the binding modes but also the metabolic stability and pharmacokinetic properties of candidate molecules before they are synthesized. This approach has significantly reduced the time and cost associated with developing new drugs by enabling rapid screening of large libraries of compounds. In the case of this compound, virtual screening has identified several analogs with enhanced potency and selectivity.
Experimental validation plays a crucial role in confirming the hypotheses generated through computational studies. In vitro assays have been designed to evaluate the inhibitory effects of this compound on target enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation pathways. Preliminary results indicate that it may possess anti-inflammatory properties comparable to existing therapeutics but with improved side-effect profiles due to its distinct chemical structure.
The future direction of research on this compound involves both structural optimization and clinical investigation. By leveraging structure-activity relationship (SAR) studies, chemists can modify specific parts of the molecule to enhance its therapeutic efficacy while minimizing potential toxicity. Collaborations between academic institutions and pharmaceutical companies are essential for translating these findings into tangible clinical benefits for patients.
The broader impact of such research extends beyond individual compounds to contribute towards our fundamental understanding of disease mechanisms at a molecular level. By identifying new targets and developing innovative molecular tools, scientists are paving the way for more personalized medicine approaches tailored to individual patient needs.
903798-45-8 (N-(1-cyanocyclopentyl)-2-{[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamide) Related Products
- 1399659-87-0(5-(2-Methyl-thiazol-4-yl)-furan-2-carboxylic acid methyl ester)
- 922573-47-5(Benzamide, 4-methyl-N-[4-(methylthio)-2-benzothiazolyl]-)
- 1795193-83-7(3-(4-fluorophenoxy)-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzamide)
- 2172501-03-8(2-(1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}-N-methylformamido)oxyacetic acid)
- 2138030-48-3(2,2-Difluoro-3-[(hex-5-en-1-yl)amino]propanoic acid)
- 1226456-87-6(1-methyl-4-5-methyl-4-(pyrrolidine-1-carbonyl)-3-(trifluoromethyl)-1H-pyrazol-1-ylpiperidine)
- 1537020-64-6(2-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethan-1-ol)
- 1251692-02-0(N-(4-chloro-2-fluorophenyl)-2-{3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-ylsulfanyl}acetamide)
- 2171749-10-1(tert-butyl 2-(2-amino-1-carbamoylpropan-2-yl)piperidine-1-carboxylate)
- 2172371-96-7(6-(3-fluorophenyl)-5-methyl-1H-indazole)




